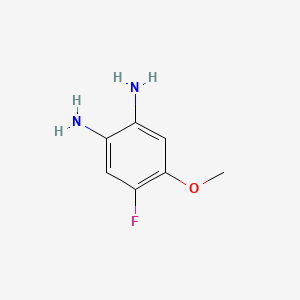

4-Fluoro-5-methoxybenzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

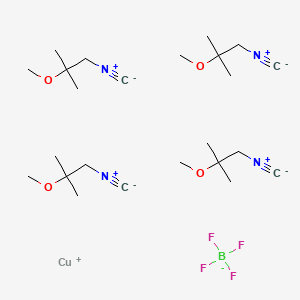

“4-Fluoro-5-methoxybenzene-1,2-diamine” is a chemical compound with the molecular formula C7H9FN2O. It has a molecular weight of 156.16 . It is a light brown solid and is stored at temperatures between 0-5°C .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-5-methoxybenzene-1,2-diamine” is represented by the InChI code: 1S/C7H9FN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 and the InChI key: MHUASRLIRHEOIZ-UHFFFAOYSA-N . The compound has a complexity of 134 and a topological polar surface area of 61.3Ų .Physical And Chemical Properties Analysis

“4-Fluoro-5-methoxybenzene-1,2-diamine” is a light brown solid . It has a molecular weight of 156.16 and a molecular formula of C7H9FN2O .科学的研究の応用

Fluorescent Nucleoside Synthesis : 4-Methoxybenzene-1,2-diamine, a close derivative, is utilized in the synthesis of fluorescent nucleosides, which are sensitive to pH and organic solvents. These nucleosides can be used for detecting 5-fdU among natural nucleosides (Guo et al., 2013).

Chemical Synthesis and Chromatography : In a study, a mixture containing N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine was synthesized and separated by chromatography, demonstrating its use in organic synthesis (Zissimou & Koutentis, 2017).

SNAr Orbital-Controlled Processes : The reaction of 3-fluoro-4-chloronitrobenzene with thiophenoxide anion, which relates to the structural family of 4-Fluoro-5-methoxybenzene-1,2-diamine, is used to study SNAr orbital-controlled processes (Cervera et al., 1996).

Molecular Structure Analysis : The structural analysis of 2-Fluoro-N-(4-methoxyphenyl)benzamide, which shares a similar structure, aids in understanding molecular geometry and intermolecular interactions in crystals (Saeed et al., 2009).

Methoxy Group Torsional Potentials : A study on the torsional potential of the methoxy group in 4-methoxy substituted benzenes, including 4-fluoro-1-methoxybenzenes, contributes to understanding molecular dynamics and rotational barriers (Klocker et al., 2003).

Larvicidal Activity : In research exploring larvicidal activity, compounds structurally similar to 4-Fluoro-5-methoxybenzene-1,2-diamine were synthesized and tested, highlighting their potential application in pest control (Gorle et al., 2016).

Polymer Synthesis : A new diamine, including elements of the structure of 4-Fluoro-5-methoxybenzene-1,2-diamine, was used in the synthesis of thermally stable poly(keto ether ether amide)s, showing its application in advanced polymer technologies (Sabbaghian et al., 2015).

Electrochromic Properties in Polyamides : Aromatic polyamides containing structures similar to 4-Fluoro-5-methoxybenzene-1,2-diamine were synthesized and their electrochromic properties studied, suggesting applications in electronic devices (Liou & Chang, 2008).

Solubility and Thermal Stability of Polyimides : The synthesis of soluble fluoro-polyimides from a fluorine-containing aromatic diamine similar to 4-Fluoro-5-methoxybenzene-1,2-diamine showed enhanced solubility and thermal stability, beneficial for industrial applications (Xie et al., 2001).

Photoreactions in Solvents : The study of solvent-controllable photoreactions of compounds structurally related to 4-Fluoro-5-methoxybenzene-1,2-diamine underscores their potential use in photochemistry and molecular synthesis (Chen et al., 2021).

作用機序

Target of Action

Benzene derivatives often interact with various biological targets via electrophilic aromatic substitution . The specific targets would depend on the exact biological context and the presence of specific enzymes or receptors that can interact with the compound.

Mode of Action

In electrophilic aromatic substitution, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

特性

IUPAC Name |

4-fluoro-5-methoxybenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUASRLIRHEOIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2](/img/no-structure.png)

![[(1R,2R)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;methane;1,2,3,4,5-pentamethylcyclopentane;rhodium(2+);chloride](/img/structure/B570740.png)

![Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone](/img/structure/B570750.png)

![(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B570752.png)

![6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one](/img/structure/B570757.png)